5-(3-Nitrophenyl)furan-2-carboxamide
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Overview
Description
5-(3-Nitrophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 5-(3-Nitrophenyl)furan-2-carboxamide typically involves the reaction of 3-nitrobenzoyl chloride with furan-2-carboxamide in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(3-Nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like triethylamine. Major products formed from these reactions include amino derivatives and substituted furan compounds.
Scientific Research Applications
5-(3-Nitrophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The furan ring contributes to the compound’s ability to bind to specific receptors and pathways, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
5-(3-Nitrophenyl)furan-2-carboxamide can be compared with other furan derivatives such as:
5-(4-Nitrophenyl)furan-2-carboxamide: Similar structure but with the nitrophenyl group in a different position, leading to different chemical and biological properties.
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluoro group, which can enhance its biological activity and stability.
Furan carboxanilides: A class of compounds with similar furan and carboxamide structures but different substituents, used as fungicides.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
61941-93-3 |
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Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
5-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8N2O4/c12-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)13(15)16/h1-6H,(H2,12,14) |
InChI Key |
FPASADMLLORPAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)N |
Origin of Product |
United States |
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